molecular formula C22H25N3O2S B2811740 (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone CAS No. 899748-94-8

(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone

Cat. No. B2811740
CAS RN: 899748-94-8
M. Wt: 395.52
InChI Key: ZTJDAFKHOQBKFA-UHFFFAOYSA-N
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Description

(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the dopamine transporter (DAT), which plays a crucial role in regulating dopamine levels in the brain.

Scientific Research Applications

CDK9 Inhibitor

The compound has been found to be a highly active CDK9 inhibitor . CDK9 inhibition selectively targets survival proteins and reinstates apoptosis in cancer cells . This makes it a potential candidate for cancer therapeutics.

Anticancer Activities

The compound demonstrates potent anticancer activity against primary chronic lymphocytic leukemia cells . This suggests its potential use in the treatment of this type of cancer.

Selectivity for CDK9

One of the most selective compounds, 12u inhibits CDK9 with IC 50= 7 nM and shows over 80-fold selectivity for CDK9 versus CDK2 . This high selectivity could make it a more effective and safer therapeutic option.

Structure-Activity Relationship

The compound’s structure-activity relationship has been investigated, providing insights into its binding modes . This information can be useful for the design of more potent and selective inhibitors.

Therapeutic Window

The compound demonstrates a therapeutic window 31- and 107-fold over those of normal B- and T-cells . This suggests that it could be used to selectively target cancer cells while sparing normal cells, reducing potential side effects.

Potential COX-1 Inhibitor

The compound has shown weak COX-1 inhibitory activity . This suggests that it could potentially be used as an anti-inflammatory agent.

Future Directions

The future directions for this compound could involve further investigation into its potential biological activities. Given the diverse biological activities exhibited by benzothiazole derivatives , this compound could be a promising candidate for the development of new therapeutic agents.

properties

IUPAC Name

[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-4-27-18-7-5-17(6-8-18)21(26)24-9-11-25(12-10-24)22-23-19-13-15(2)16(3)14-20(19)28-22/h5-8,13-14H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJDAFKHOQBKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone

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